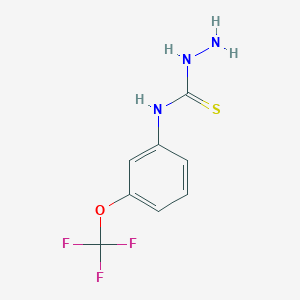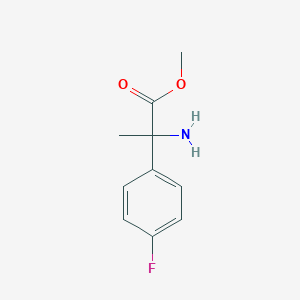![molecular formula C28H27N5O4 B12122163 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diméthylphényl)-2-amino-1-(3,4,5-triméthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide est un composé organique complexe doté d’une structure unique combinant plusieurs cycles aromatiques et groupes fonctionnels. Ce composé est d’intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
La synthèse de la N-(3,4-diméthylphényl)-2-amino-1-(3,4,5-triméthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse commence souvent par la préparation de la structure de base pyrrolo[2,3-b]quinoxaline, suivie par l’introduction des groupes amino et carboxamide. Les conditions de réaction, telles que la température, les solvants et les catalyseurs, sont soigneusement contrôlées afin de garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces voies de synthèse pour augmenter la production tout en maintenant l’efficacité et la rentabilité.
Analyse Des Réactions Chimiques
N-(3,4-diméthylphényl)-2-amino-1-(3,4,5-triméthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, aboutissant à des formes réduites du composé.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile, selon les réactifs et les conditions utilisés.
Hydrolyse : Le groupe carboxamide peut être hydrolysé en conditions acides ou basiques pour donner l’acide carboxylique et l’amine correspondants.
Applications de la recherche scientifique
N-(3,4-diméthylphényl)-2-amino-1-(3,4,5-triméthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de sa structure chimique unique.
Applications De Recherche Scientifique
2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
Le mécanisme d’action de la N-(3,4-diméthylphényl)-2-amino-1-(3,4,5-triméthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant ou activant leurs fonctions. Cette interaction peut conduire à la modulation de divers processus cellulaires, tels que la transduction du signal, l’expression génique et les voies métaboliques. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature de l’activité du composé.
Comparaison Avec Des Composés Similaires
N-(3,4-diméthylphényl)-2-amino-1-(3,4,5-triméthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide peut être comparé à d’autres composés similaires, tels que :
Acide 2-amino-2-oxoacétique, N-[3,4-diméthylphényl]-, ester éthylique : Ce composé partage certaines similitudes structurelles mais diffère dans ses groupes fonctionnels et ses propriétés chimiques globales.
Benzamide, 2-bromo-N-méthyl- : Un autre composé avec un noyau benzamide, mais avec des substituants et un comportement chimique différents.
Sulfate de sodium 6-amino-5-[[4-chloro-3-[[(2,4-diméthylphényl)amino]sulfonyl]phényl]azo]-4-hydroxynaphtalène-2-sulfonate :
La singularité de la N-(3,4-diméthylphényl)-2-amino-1-(3,4,5-triméthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide réside dans sa combinaison spécifique de cycles aromatiques et de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C28H27N5O4 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H27N5O4/c1-15-10-11-17(12-16(15)2)30-28(34)23-24-27(32-20-9-7-6-8-19(20)31-24)33(26(23)29)18-13-21(35-3)25(37-5)22(14-18)36-4/h6-14H,29H2,1-5H3,(H,30,34) |
Clé InChI |
BVXOCRKJSVFXNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C(=C5)OC)OC)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)

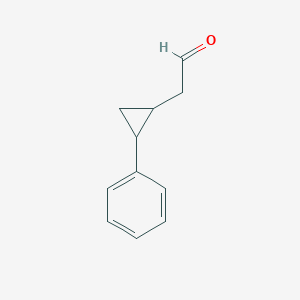
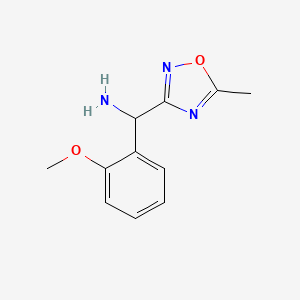
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)

![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)
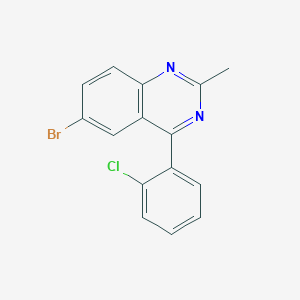
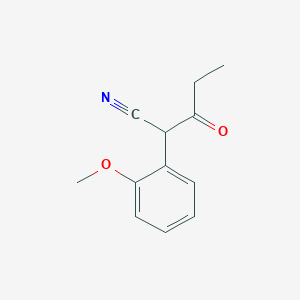

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)
